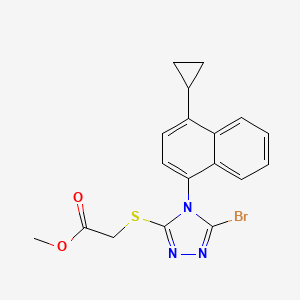
Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate
Vue d'ensemble
Description
an intermediate of Lesinurad
Activité Biologique
Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate (CAS: 878671-99-9) is a novel compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer therapies.
- Molecular Formula : C₁₈H₁₆BrN₃O₂S
- Molecular Weight : 418.32 g/mol
- IUPAC Name : Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Purity : 95%
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds with a triazole ring exhibit significant antimicrobial properties. For instance, similar triazole derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves inhibition of fungal and bacterial cell wall synthesis or interference with nucleic acid synthesis.
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| E. coli | 15 mm |
| S. aureus | 18 mm |
| C. albicans | 14 mm |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits promising anticancer activity. The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The results indicated that it induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 10.0 | Cell cycle arrest at G2/M phase |
| SW480 | 15.0 | Inhibition of DNA synthesis |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Abdel-Rahman et al. evaluated the antimicrobial properties of various triazole derivatives, including Methyl 2-(5-bromo...acetate). The compound exhibited superior antibacterial activity compared to standard antibiotics like Imipenem and Nalidixic acid . -
Anticancer Research :
Another research effort focused on the synthesis and biological evaluation of triazole derivatives showed that compounds similar to Methyl 2-(5-bromo...acetate significantly inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of Methyl 2-(5-bromo...acetate with various biological targets. The results indicated strong interactions with protein targets involved in cancer progression and microbial resistance pathways.
Propriétés
IUPAC Name |
methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-24-16(23)10-25-18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYPPWNJXUSRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














